(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C29H38BNO3Si and its molecular weight is 487.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronics and OLED Technology
- A comprehensive review of the advancements in the structural design and synthesis of BODIPY-based organic semiconductors, including (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid, highlights their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The review discusses the progress from the initial use of BODIPY-based materials in OLEDs to the latest developments as near-infrared emitters, emphasizing their potential as metal-free infrared emitters (Squeo & Pasini, 2020).
Environmental Impact and Biodegradation
- A review focused on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the biodegradation pathways of similar ether compounds, potentially including this compound. The review summarizes the current knowledge on the microorganisms and pathways supporting aerobic and anaerobic biodegradation, highlighting the influence of co-contaminants and the potential for bioaugmentation and biostimulation in groundwater remediation (Thornton et al., 2020).
Synthetic Applications in Medicinal Chemistry
- A review on the applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, which might be relevant to the synthetic pathways involving this compound, offers an overview of the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are important structural motifs in numerous natural products and therapeutically relevant compounds, suggesting potential applications in medicinal chemistry and drug development (Philip et al., 2020).
Boronic Acid-Based Sensors
- A review discussing boronic acid sensors with double recognition sites, including diboronic acid sensors and monoboronic acid sensors, provides insights into the potential of this compound in sensor development. The review emphasizes how the double recognition sites in these sensors can significantly improve binding affinity and selectivity, making them suitable for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and more (Bian et al., 2019).
Mechanism of Action
Target of Action
It is suggested that this compound might be useful as a semi-flexible linker in protac development for targeted protein degradation .
Mode of Action
Given its potential role in PROTAC development, it may interact with its targets by binding to them, thereby facilitating their degradation .
Biochemical Pathways
Considering its potential role in protac development, it might be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Result of Action
If it is involved in protac development, its action could result in the degradation of specific target proteins .
Properties
IUPAC Name |
[4-[1-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38BNO3Si/c1-23(24-15-17-25(18-16-24)30(32)33)31-21-19-26(20-22-31)34-35(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26,32-33H,19-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDRUKVBFFNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38BNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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